molecular formula C17H30FN3O9 B15206704 Ciprofloxacin hexahydrate CAS No. 192934-52-4

Ciprofloxacin hexahydrate

Cat. No.: B15206704
CAS No.: 192934-52-4
M. Wt: 439.4 g/mol
InChI Key: RSMIZVBCLXMUDH-UHFFFAOYSA-N
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Description

Ciprofloxacin hexahydrate is a hydrated form of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The hexahydrate form is particularly noted for its stability and solubility properties, making it a valuable compound in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin hexahydrate can be synthesized through various methods. One common approach involves the reaction of ciprofloxacin with water under controlled conditions to form the hexahydrate. The process typically involves dissolving ciprofloxacin in water and allowing it to crystallize over time. The crystallization process can be influenced by factors such as temperature, pH, and the presence of other solvents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale crystallization processes. The compound is typically synthesized by dissolving ciprofloxacin in a suitable solvent, followed by controlled crystallization to obtain the hexahydrate form. The crystallization process is carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s properties or to synthesize derivatives with enhanced activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ciprofloxacin analogues with different functional groups .

Scientific Research Applications

Ciprofloxacin hexahydrate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

192934-52-4

Molecular Formula

C17H30FN3O9

Molecular Weight

439.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hexahydrate

InChI

InChI=1S/C17H18FN3O3.6H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;;;;;/h7-10,19H,1-6H2,(H,23,24);6*1H2

InChI Key

RSMIZVBCLXMUDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.O.O.O.O.O

Origin of Product

United States

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